molecular formula C17H20N2 B15074770 N-(4-(Dimethylamino)benzylidene)-4-ethylaniline CAS No. 63683-76-1

N-(4-(Dimethylamino)benzylidene)-4-ethylaniline

Cat. No.: B15074770
CAS No.: 63683-76-1
M. Wt: 252.35 g/mol
InChI Key: JKIDFLPLXCNHSB-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-4-ethylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-4-ethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-ethylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-4-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the starting amine and aldehyde .

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-4-ethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-ethylaniline involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Dimethylamino)benzylidene)-4-ethylaniline is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to act as a ligand, undergo various chemical reactions, and exhibit biological activities makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

63683-76-1

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

4-[(4-ethylphenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H20N2/c1-4-14-5-9-16(10-6-14)18-13-15-7-11-17(12-8-15)19(2)3/h5-13H,4H2,1-3H3

InChI Key

JKIDFLPLXCNHSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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